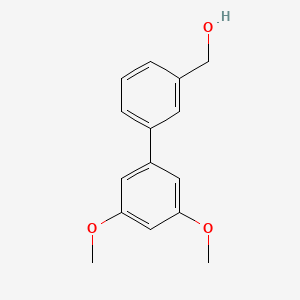
3-(3,5-Dimethoxyphenyl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, featuring methoxy groups at the 3’ and 5’ positions and a methanol group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and phenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3,5-dimethoxybenzaldehyde and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl core.
Reduction: The resulting biphenyl aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ketone.
Reduction: (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of (3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the donation of hydrogen atoms from the methanol group, neutralizing free radicals. The methoxy groups also play a role in stabilizing the resulting radicals, enhancing the compound’s overall antioxidant capacity.
相似化合物的比较
Similar Compounds
(3’,5’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with the methanol group at the 4 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-2-yl)methanol: Similar structure but with the methanol group at the 2 position.
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
(3’,5’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3’ and 5’ positions enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
属性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC 名称 |
[3-(3,5-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(8-15(9-14)18-2)12-5-3-4-11(6-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI 键 |
INYLEGYMDVUHLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2=CC=CC(=C2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


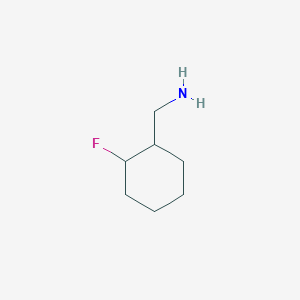
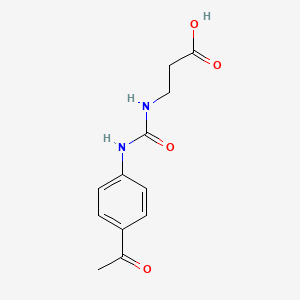
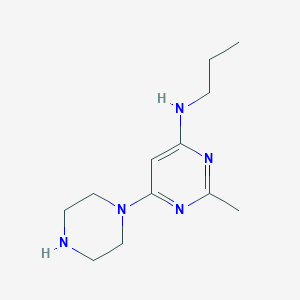


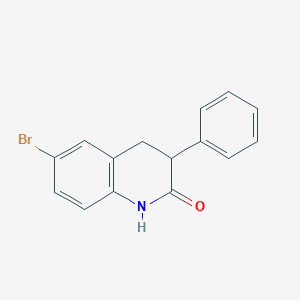
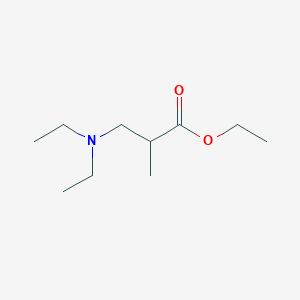
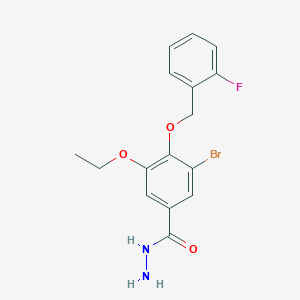

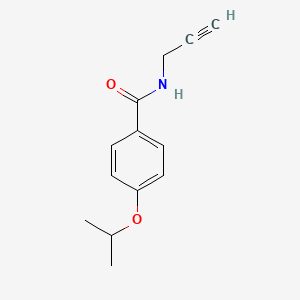
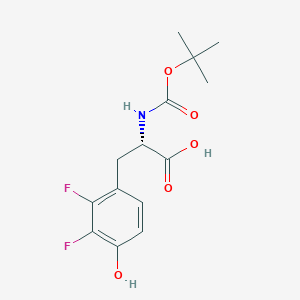
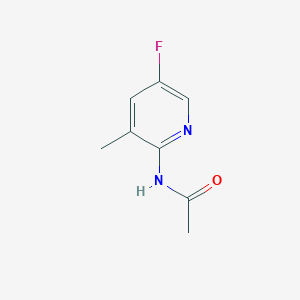

![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
